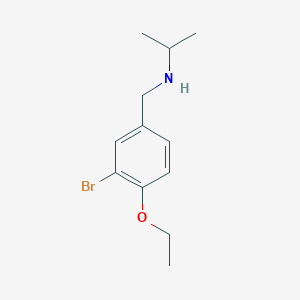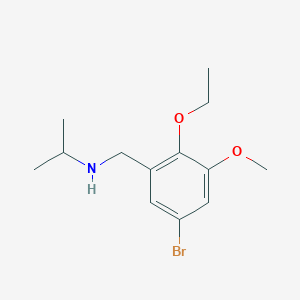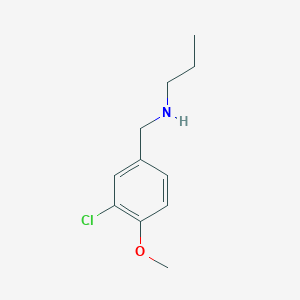
N-(3-chloro-4-methoxybenzyl)-N-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxybenzyl)-N-propylamine, also known as Ro 4-1284, is a chemical compound that has been studied for its potential use in various scientific applications. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a role in the breakdown of dopamine and other neurotransmitters in the brain. In
Applications De Recherche Scientifique
N-(3-chloro-4-methoxybenzyl)-N-propylamine has been studied for its potential use in various scientific applications. One of the main areas of research has been in the field of neuroscience, where it has been used to study the role of MAO-B in the brain. MAO-B inhibitors like this compound have been shown to increase the levels of dopamine in the brain, which can have therapeutic effects for conditions such as Parkinson's disease.
Mécanisme D'action
N-(3-chloro-4-methoxybenzyl)-N-propylamine works by selectively inhibiting the enzyme MAO-B, which is responsible for breaking down dopamine and other neurotransmitters in the brain. By inhibiting this enzyme, the levels of dopamine in the brain are increased, which can have therapeutic effects for conditions such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of MAO-B. By increasing the levels of dopamine in the brain, it can improve motor function in patients with Parkinson's disease. It has also been studied for its potential use in treating depression and anxiety, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methoxybenzyl)-N-propylamine in lab experiments is its selectivity for MAO-B. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other neurotransmitters in the brain. However, one limitation is that it may not be suitable for all types of experiments, as its effects are largely limited to dopamine and other neurotransmitters that are broken down by MAO-B.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxybenzyl)-N-propylamine. One area of interest is its potential use in treating other neurological conditions such as Alzheimer's disease. It has also been studied for its potential use in treating drug addiction, as it may be able to reduce cravings for drugs like cocaine and methamphetamine. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-propylamine involves the reaction of 3-chloro-4-methoxybenzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. This results in the formation of the desired product, which can be purified through various methods such as column chromatography or recrystallization.
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.7 g/mol |
Nom IUPAC |
N-[(3-chloro-4-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-3-6-13-8-9-4-5-11(14-2)10(12)7-9/h4-5,7,13H,3,6,8H2,1-2H3 |
Clé InChI |
KOCKDBQXQJUVGF-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1)OC)Cl |
SMILES canonique |
CCCNCC1=CC(=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



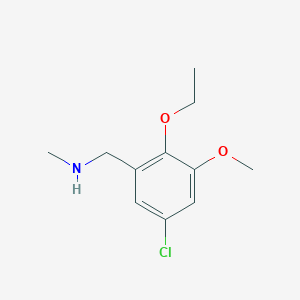
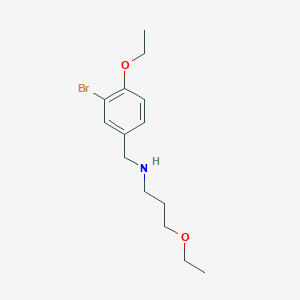
![1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol](/img/structure/B271629.png)
![1-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-propanol](/img/structure/B271630.png)
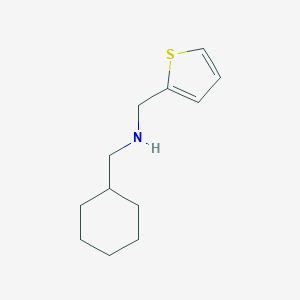
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)
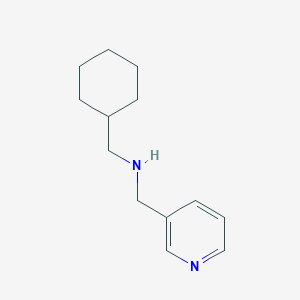
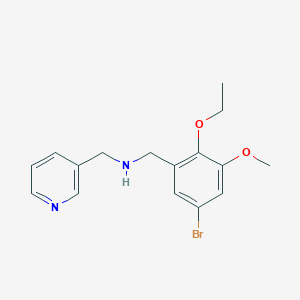
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271638.png)
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271639.png)
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol](/img/structure/B271641.png)
![2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B271642.png)
